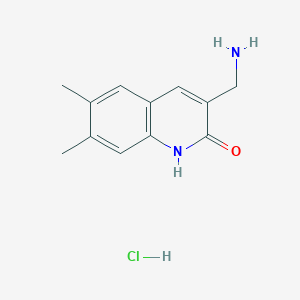

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZBIJXLYFCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the quinoline derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Electrophiles such as alkyl halides, acyl halides

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Reduced quinoline derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several dihydroquinoline and isoquinoline derivatives. Below is a detailed comparison based on substituent patterns, molecular properties, and reported applications.

Substituent Variations at Positions 6 and 7

Key Compounds :

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives (e.g., compounds 6d–6h from ): Substituents: Methoxy groups at positions 6 and 7, with diverse functional groups (e.g., ethyl carboxylate, methylsulfonyl, phenylcarboxamide) at position 2 . Impact: Methoxy groups enhance electron density, improving binding to receptors like adrenergic or serotoninergic targets. However, they reduce metabolic stability compared to methyl groups due to susceptibility to demethylation .

6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline HCl (NSC 36394, ): Substituents: Methyl group at position 3 and methoxy groups at 6/5. The methoxy groups confer moderate solubility but limit blood-brain barrier penetration .

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline HCl (): Substituents: Chlorine atoms at positions 6/6. Impact: Chlorine’s electron-withdrawing nature decreases electron density, altering reactivity. This enhances metabolic stability but may reduce solubility in aqueous media .

Comparison with Target Compound :

- 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one HCl replaces methoxy or chloro groups with methyl substituents at positions 6/7. Methyl groups offer: Improved Lipophilicity: Higher logP compared to methoxy or chloro analogs, favoring membrane permeability. Metabolic Stability: Resistance to oxidative demethylation, a common issue with methoxy-substituted analogs. Reduced Polar Surface Area: Potentially better CNS penetration than methoxy derivatives .

Functional Group Variations at Position 3

Key Compounds :

3-Hydroxy-1-methylisoquinoline derivatives (): Substituents: Hydroxyl or methyl groups at position 3. Impact: Hydroxyl groups enable hydrogen bonding but increase susceptibility to glucuronidation, shortening half-life .

3-(Phenylamino-methyl) analogs (, compound 6f): Substituents: Phenylcarboxamide groups. Impact: Bulky aromatic groups enhance selectivity for specific enzyme pockets but may reduce solubility .

Comparison with Target Compound :

- The aminomethyl group at position 3 provides: Basic Nitrogen: Facilitates salt formation (e.g., HCl) for improved crystallinity and bioavailability. Flexibility in Derivatization: The primary amine allows for further functionalization (e.g., acylations, Schiff base formations) to optimize pharmacokinetics .

Molecular Weight and Solubility Trends

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | 210.66 | 3-aminomethyl, 6/7-methyl | Moderate (HCl salt) |

| 6,7-Dimethoxy-3-methyl-isoquinoline HCl | 257.75 | 3-methyl, 6/7-methoxy | Low |

| 6,7-Dichloro-1-methyl-tetrahydroisoquinoline HCl | 278.61 | 6/7-chloro, 1-methyl | Very Low |

| 6,7-Dimethoxy-N-phenylcarboxamide (6f) | 354.40 | 6/7-methoxy, N-phenyl | Low |

Notes:

Research Implications and Gaps

Future studies should focus on:

In vitro assays comparing binding affinity to targets like GABA receptors or ion channels.

ADME profiling to validate predicted advantages in metabolic stability and permeability.

Biological Activity

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H12ClN2O

Molecular Weight: 210.66 g/mol

CAS Number: 1266693-93-9

The compound features an aminomethyl group at the 3-position and two methyl groups at the 6 and 7 positions of the quinoline ring. The hydrochloride form enhances its solubility, which is crucial for biological assays.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis or Doebner-Miller reaction, where an aniline derivative is reacted with an aldehyde.

- Introduction of the Aminomethyl Group: This is often accomplished via a Mannich reaction involving formaldehyde and a secondary amine.

- Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their proliferation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways for cancer cell survival.

- Modulation of Receptor Activity: It could affect receptor-mediated signaling pathways that regulate cell proliferation and apoptosis .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves cyclization of substituted aniline derivatives followed by aminomethylation. Key steps include:

- Cyclization : Use of acid catalysts (e.g., HCl) to form the dihydroquinolinone core.

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

- Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity, as reported for structurally similar compounds . Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1266690-76-9 | |

| Molecular Formula | C₁₀H₁₁ClN₂O | |

| Purity (HPLC) | ≥95% |

Q. Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- HPLC : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment, referencing European Pharmacopoeia (EP) impurity standards .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 6,7-dimethyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.06) .

Q. How does the compound’s solubility profile influence its application in biological assays?

Methodological Answer: Solubility in aqueous buffers (e.g., PBS) is limited due to hydrophobic methyl groups. Strategies include:

- Co-solvents : Use DMSO (<1% v/v) for initial stock solutions.

- Surfactants : Polysorbate-80 for in vitro assays.

- Structural analogs : Compare with 2-(6,7-dimethoxy-tetrahydroisoquinolin-yl)acetic acid hydrochloride, which shares solubility challenges in polar media .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ELISA plate readers vs. fluorescence-based detection) .

- Compound stability : Pre-test degradation under assay conditions (e.g., pH 7.4, 37°C) using HPLC .

- Positive controls : Include known enzyme inhibitors (e.g., Caspase-3 Inhibitor VII) to validate assay sensitivity .

Q. How can batch-to-batch variability in impurity profiles be mitigated during pharmacological evaluations?

Methodological Answer:

- Impurity profiling : Use EP-grade reference standards (e.g., Imp. A, Hydrochloride derivatives) for HPLC calibration .

- Accelerated stability studies : Stress testing (40°C/75% RH) to identify degradation products. Table 2 : Common Impurities in Related Compounds

| Impurity Name | CAS Number | Detection Method | Source |

|---|---|---|---|

| (2,4-Diaminopteridin-6-yl)methanol HCl | 73978-41-3 | HPLC-UV |

Q. What computational modeling approaches predict enzymatic interactions for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.